molecular formula C23H29N5O2 B2508675 1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 510733-45-6

1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B2508675
M. Wt: 407.518
InChI Key: UEUWOVCPSDEQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods. One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The sec-butyl and cyclohexyl groups are alkyl groups, which are formed by removing one hydrogen from an alkane chain .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For instance, they can exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Medicinal Chemistry Applications

Androgen Receptor Antagonists : A study by Linton et al. (2011) on imidazo[1,2-a]pyrimidine derivatives, which share structural motifs with the queried compound, identified them as full antagonists of the androgen receptor, showing significant in vivo tumor growth inhibition in castration-resistant prostate cancer. This highlights the potential application of structurally related compounds in cancer therapy (Linton et al., 2011).

Synthesis of Heterocyclic Compounds : H. Wamhoff and colleagues (1990) explored the synthesis of novel dihydropyrido and pyrano[2,3-d]pyrimidines, indicating the relevance of pyrimidine derivatives in synthesizing a wide range of heterocyclic compounds, which are crucial in developing new pharmaceuticals (Wamhoff & Paasch, 1990).

Organic Synthesis Applications

Anticonvulsant Properties : The study on anticonvulsant enaminones by Kubicki et al. (2000) showcases the structural significance of cyclic compounds with similar backbone structures in developing anticonvulsant medications, demonstrating the broad applicability of such compounds in therapeutic contexts (Kubicki, Bassyouni, & Codding, 2000).

Antioxidant Agents : Research by Vartale et al. (2016) on 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives highlighted their potent antioxidant properties, underscoring the utility of pyrimidine derivatives in addressing oxidative stress-related disorders (Vartale, Halikar, Pawar, & Tawde, 2016).

properties

IUPAC Name

7-butan-2-yl-N-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-4-15(3)28-19(24)17(22(29)25-16-10-6-5-7-11-16)13-18-21(28)26-20-14(2)9-8-12-27(20)23(18)30/h8-9,12-13,15-16,24H,4-7,10-11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUWOVCPSDEQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(butan-2-yl)-N-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.